molecular formula C16H15BrN2O3S B2767312 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 946337-82-2

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Cat. No.: B2767312
CAS No.: 946337-82-2
M. Wt: 395.27
InChI Key: VXGMJCOMVRHSPH-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a thiazolidine ring, which confer distinct electronic and steric properties. These features contribute to its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGMJCOMVRHSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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